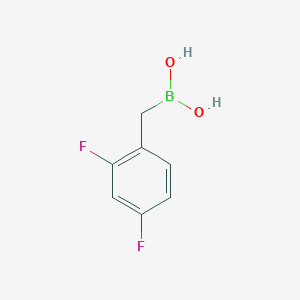

(2,4-Difluorophenyl)methylboronic acid

Description

Significance of Organoboron Compounds in Modern Synthetic Methodologies

Organoboron compounds, a class of organic molecules containing a carbon-boron bond, have become indispensable in modern synthetic chemistry. fiveable.mewikipedia.org Their versatility stems from their stability, low toxicity compared to many other organometallic reagents, and their ability to participate in a wide array of chemical transformations. fiveable.medergipark.org.tr

One of the most prominent applications of organoboron compounds, particularly boronic acids and their esters, is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. dergipark.org.trnews-medical.netlibretexts.org This powerful carbon-carbon bond-forming reaction allows for the efficient construction of complex molecular frameworks, such as biaryls, which are important structural motifs in many pharmaceuticals and functional materials. news-medical.net The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and high regio- and stereoselectivity. nih.gov

Beyond cross-coupling reactions, organoboron compounds serve as key intermediates in various other synthetic transformations, including oxidation, amination, and halogenation, leading to the formation of alcohols, amines, and halides, respectively. wikipedia.orgnih.gov Their utility also extends to medicinal chemistry, where the unique electronic properties of the boron atom have been exploited in the design of therapeutic agents. mdpi.comprimescholars.comnih.gov For instance, the boronic acid functional group can form reversible covalent bonds with biological targets, a property leveraged in the development of enzyme inhibitors. mdpi.com The growing number of FDA-approved boron-containing drugs highlights the increasing importance of this class of compounds in pharmaceutical research. primescholars.com

Strategic Importance of Fluorine Substitution Patterns in Arylmethylboronic Acids

The incorporation of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry and materials science to modulate a compound's physicochemical and biological properties. nih.govpharmacyjournal.orgacs.org The small size and high electronegativity of fluorine can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govtandfonline.com

In the context of arylmethylboronic acids, the presence of fluorine atoms on the aromatic ring can have several beneficial effects:

Modulation of Electronic Properties: The electron-withdrawing nature of fluorine can influence the reactivity of the boronic acid group and the aromatic ring, potentially impacting the efficiency and selectivity of cross-coupling reactions.

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes in the body. mdpi.com This can lead to improved pharmacokinetic profiles for drug candidates.

Increased Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonding and dipole-dipole interactions, which can enhance the binding affinity and potency of a drug molecule. nih.govtandfonline.com

Improved Membrane Permeability: Strategic fluorination can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and reach its biological target. mdpi.com

The specific 2,4-difluoro substitution pattern in (2,4-Difluorophenyl)methylboronic acid provides a distinct electronic and steric environment that can be advantageous in various applications.

Overview of Key Research Trajectories for this compound Derivatives

Research involving this compound and its derivatives is primarily focused on their application as building blocks in the synthesis of novel organic compounds with potential applications in pharmaceuticals and materials science.

A significant area of investigation involves the use of this compound in Suzuki-Miyaura cross-coupling reactions to synthesize a variety of biaryl and substituted aromatic compounds. sigmaaldrich.com These products often serve as precursors to more complex molecules with desired biological activities or material properties. The difluorinated phenyl ring is a common moiety in many bioactive compounds, and this boronic acid provides a convenient route for its incorporation.

Furthermore, the unique electronic properties imparted by the difluoro substitution are being explored in the development of novel sensors and electronic materials. For instance, derivatives of this compound have been investigated for their potential use in phosphorescent organic light-emitting diodes (OLEDs) and as sensors for biologically relevant ions. sigmaaldrich.com

The synthesis of this compound itself has been a subject of study, with methods being developed to improve yield and purity for its use in subsequent reactions. chemicalbook.com The structural characteristics of the parent compound, (2,4-Difluorophenyl)boronic acid, have also been analyzed to understand the influence of the fluorine atoms on its crystal packing and intermolecular interactions. nih.govresearchgate.net

Interactive Data Table: Properties of (2,4-Difluorophenyl)boronic acid

| Property | Value | Source |

| Chemical Formula | C6H5BF2O2 | sigmaaldrich.comorganoborons.com |

| Molecular Weight | 157.91 g/mol | sigmaaldrich.comorganoborons.com |

| CAS Number | 144025-03-6 | sigmaaldrich.comorganoborons.com |

| Melting Point | 247-250 °C | sigmaaldrich.com |

| Appearance | Powder | sigmaaldrich.com |

| InChIKey | QQLRSCZSKQTFGY-UHFFFAOYSA-N | sigmaaldrich.comorganoborons.com |

Properties

Molecular Formula |

C7H7BF2O2 |

|---|---|

Molecular Weight |

171.94 g/mol |

IUPAC Name |

(2,4-difluorophenyl)methylboronic acid |

InChI |

InChI=1S/C7H7BF2O2/c9-6-2-1-5(4-8(11)12)7(10)3-6/h1-3,11-12H,4H2 |

InChI Key |

LPRYCDCYMXRYJC-UHFFFAOYSA-N |

Canonical SMILES |

B(CC1=C(C=C(C=C1)F)F)(O)O |

Origin of Product |

United States |

Mechanistic Investigations of 2,4 Difluorophenyl Methylboronic Acid Reactivity

Fundamental Principles of Boronic Acid Reactivity in Aqueous Solutions

Boronic acids, such as (2,4-Difluorophenyl)methylboronic acid, are a class of organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom. Their reactivity in aqueous solutions is fundamentally governed by the Lewis acidic nature of the boron atom, which possesses a vacant p-orbital. This electron deficiency allows boronic acids to readily accept a pair of electrons from a Lewis base, such as a hydroxide (B78521) ion present in water. This interaction leads to a reversible equilibrium between the neutral, trigonal planar boronic acid and an anionic, tetrahedral boronate species. The position of this equilibrium is highly sensitive to the pH of the solution, a factor that critically influences the compound's reactivity in various chemical transformations.

Interaction with Diols and Saccharides: Formation of Cyclic Boronate Esters

A defining characteristic of boronic acids is their ability to form reversible covalent bonds with compounds containing diol functionalities, such as glycols and saccharides, to yield cyclic boronate esters. This interaction is highly specific for 1,2- and 1,3-diols that can adopt a syn-periplanar or near-syn-periplanar conformation. The formation of these stable five- or six-membered rings is a dynamic process, and the resulting esters can be readily hydrolyzed back to the parent boronic acid and diol by a change in pH, making this chemistry particularly useful for applications in sensing and separation.

The esterification reaction between a boronic acid and a diol in an aqueous environment is a multi-step process. Kinetic investigations have shown that the reaction proceeds through the initial formation of an acyclic ester intermediate, which subsequently undergoes an intramolecular cyclization to form the thermodynamically more stable cyclic boronate ester. The rates of both the forward and reverse reactions are influenced by factors such as reactant concentrations, temperature, and the pH of the medium.

Equilibrium studies provide quantitative insights into the stability of the boronate ester complexes. The equilibrium constant (K) for the esterification reaction is a measure of the affinity of the boronic acid for a particular diol. These constants can vary over several orders of magnitude depending on the structural and stereochemical compatibility between the boronic acid and the diol.

Table 1: Illustrative Equilibrium Constants for Phenylboronic Acid with Various Diols

| Diol | Log K |

| Ethylene glycol | 0.8 |

| 1,2-Propanediol | 1.4 |

| Catechol | 4.5 |

| Alizarin (B75676) Red S | 5.2 |

| D-Glucose | 2.1 |

Note: This data is representative for phenylboronic acid and serves to illustrate the range of binding affinities. The specific equilibrium constants for this compound would be influenced by its unique electronic and steric properties.

The reactivity of arylboronic acids is significantly modulated by the electronic and steric nature of the substituents on the aromatic ring. In the case of this compound, the two fluorine atoms exert a strong electron-withdrawing inductive effect. This effect increases the Lewis acidity of the boron atom, making it more electrophilic and thus more prone to nucleophilic attack by the hydroxyl groups of a diol. An increase in Lewis acidity generally correlates with a lower pKa value for the boronic acid and can lead to larger equilibrium constants for boronate ester formation. The specific substitution pattern of the fluorine atoms at the ortho and para positions maximizes this electron-withdrawing effect.

Steric factors also play a role. While the fluorine atoms themselves are relatively small, substituents in the ortho position to the boronic acid group can sterically hinder the approach of the diol, potentially slowing the rate of esterification and affecting the stability of the resulting cyclic ester.

The pH of the aqueous solution is a critical determinant of boronic acid reactivity. The equilibrium between the neutral boronic acid (R-B(OH)₂) and the anionic boronate ion (R-B(OH)₃⁻) is directly controlled by the hydrogen ion concentration. It is widely accepted that the tetrahedral boronate ion is the more reactive species in the esterification reaction with diols. The pre-organized tetrahedral geometry of the boronate ion is structurally closer to the geometry of the final cyclic ester product, which reduces the entropic barrier to reaction.

Consequently, the rate of boronate ester formation is often maximal at a pH value close to the pKa of the boronic acid, where there is a substantial concentration of both the boronic acid in its anionic form and the diol in its neutral, reactive state. At significantly lower pH, the concentration of the reactive boronate ion is diminished, while at very high pH, deprotonation of the diol can occur, which may also affect its reactivity.

Catalytic Reaction Mechanisms Involving this compound Derivatives

Derivatives of this compound are important reagents in modern synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds.

Transmetalation Processes in Cross-Coupling Reactions

A pivotal step in the catalytic cycle of many cross-coupling reactions involving organoboronic acids is transmetalation. This process involves the transfer of the organic moiety—in this case, the (2,4-difluorophenyl)methyl group—from the boron atom to the palladium center of an organopalladium complex.

The widely accepted mechanism for the Suzuki-Miyaura coupling begins with the oxidative addition of an organic halide to a palladium(0) complex to form a palladium(II) species. This is followed by the transmetalation step, which is often rate-limiting. For transmetalation to occur efficiently, the boronic acid typically requires activation by a base. The base coordinates to the boron atom, forming a more nucleophilic boronate "ate" complex. This activated boronate then reacts with the palladium(II) complex, transferring the organic group to the palladium and regenerating the catalyst for the subsequent reductive elimination step, which forms the final coupled product. The electron-withdrawing fluorine atoms in this compound can influence the kinetics of the transmetalation step by modulating the electron density at the boron center and the stability of the intermediate complexes.

Organoboron-Catalyzed Transformations

Beyond their role as reagents in metal-catalyzed reactions, organoboron compounds, including boronic and borinic acids, can themselves function as catalysts, primarily by acting as Lewis acids. nih.gov

Organoboron acids are effective, organic-soluble Lewis acids. nih.gov Unlike Brønsted acids, which donate a proton, Lewis acids accept an electron pair. The boron atom in boronic acids possesses a vacant p-orbital, allowing it to accept a lone pair from an oxygen or nitrogen atom, thereby activating the substrate. nih.govresearchgate.net This ability to reversibly form covalent bonds with heteroatoms, particularly oxygen in hydroxyl and carbonyl groups, is the foundation of their catalytic activity. nih.gov This activation can facilitate a wide range of transformations, including dehydrations, acylations, and alkylations, often under mild conditions and with high atom economy. nih.gov

The aldol (B89426) reaction, a fundamental carbon-carbon bond-forming reaction, can be effectively mediated by boron compounds. wikipedia.org In these reactions, a boron agent, such as a dialkylboron triflate or chloride, acts as a Lewis acid to coordinate with the carbonyl oxygen of a ketone or ester. youtube.comresearchgate.netacs.org This coordination increases the acidity of the α-protons, allowing for deprotonation by a mild base to form a boron enolate. youtube.comresearchgate.net

These boron enolates are key reactive intermediates. acs.org Due to the relatively short B-O bond length, the subsequent reaction of the boron enolate with an aldehyde proceeds through a highly organized, six-membered cyclic transition state, often referred to as a Zimmerman-Traxler model. youtube.comresearchgate.net This ordered transition state allows for a high degree of stereocontrol in the formation of the β-hydroxy carbonyl product. researchgate.net The boron atom in the enolate can also pre-coordinate to the aldehyde electrophile, promoting an intramolecular reaction pathway that is typically faster than intermolecular alternatives. youtube.com

Borinic acids have emerged as powerful catalysts for the regioselective functionalization of polyols, such as carbohydrates. organic-chemistry.orgnih.govresearcher.life A notable example is the regioselective chloroacylation of 2,3-epoxy alcohols, which generates O-acylated chlorohydrin diols. acs.org The mechanism relies on the ability of the borinic acid catalyst to form reversible covalent bonds with hydroxyl groups. organic-chemistry.orgnih.gov

In the case of diols, the diarylborinic acid catalyst selectively coordinates to a cis-1,2-diol motif within the substrate. organic-chemistry.org This forms a five-membered cyclic borinate ester intermediate. The formation of this intermediate effectively "protects" these two hydroxyl groups while activating one of them for selective acylation. The presence of the boron complex directs the incoming acylating agent (e.g., an acid chloride) to one of the hydroxyl groups, leading to high regioselectivity. organic-chemistry.org After the acylation event, the product is released, and the borinic acid catalyst is regenerated to continue the cycle. This catalytic approach avoids the use of toxic organotin reagents and prevents over-acylation, which are common issues in traditional methods. organic-chemistry.org

Radical Pathways in Boronic Acid Transformations

While the chemistry of boronic acids is often dominated by ionic pathways (e.g., Suzuki-Miyaura coupling) and Lewis acid catalysis, there is a growing recognition of their ability to participate in radical reactions. researchgate.net Aryl- and alkylboronic acids can serve as effective precursors to generate carbon-centered radicals under appropriate conditions. nih.gov

The generation of a radical from a boronic acid typically involves a single-electron transfer (SET) event. nih.govresearchgate.net This can be initiated photochemically, electrochemically, or through the action of a chemical oxidant. researchgate.netnih.gov For instance, photoredox catalysis can be used to form a Lewis base complex between the photocatalyst and the boronic acid; upon irradiation, this complex undergoes SET to generate an alkyl or aryl radical. researchgate.net This radical can then engage in a variety of transformations, including addition to alkenes or subsequent coupling reactions. nih.govacs.org This pathway opens up new avenues for C-C bond formation that are mechanistically distinct from traditional two-electron transmetalation processes. The intermediacy of radicals must also be considered as potential undesired pathways in some transformations, which can lead to side products or loss of stereochemical integrity. researchgate.net

Table 2: Summary of Mechanistic Pathways

| Reaction Type | Key Intermediate(s) | Driving Force / Catalyst | Description |

| Suzuki-Miyaura Transmetalation | Organopalladium(II) complexes, Boronates, Pd-O-B adducts nih.govnih.gov | Palladium(0) complex, Base libretexts.org | Transfer of an organic group from boron to palladium via ionic, two-electron pathways. |

| Organoboron Lewis Acid Catalysis | Activated carbonyl-boron complex nih.gov | Boronic/Borinic Acid | Lewis acidic boron atom activates substrates (e.g., carbonyls, alcohols) for nucleophilic attack. nih.gov |

| Boron-Mediated Aldol Reaction | Boron enolate, Zimmerman-Traxler transition state youtube.comresearchgate.net | Boron Lewis Acid (e.g., R₂BCl) youtube.com | Formation of a stereochemically defined boron enolate, which reacts with an aldehyde via a cyclic transition state. researchgate.net |

| Radical Transformations | Carbon-centered radical (R•) nih.gov | Photoredox catalyst, Oxidant, or Electrochemical potential researchgate.netnih.gov | Single-electron transfer (SET) to or from the boronic acid derivative generates a radical species for subsequent reactions. researchgate.netacs.org |

Rearrangement Reactions and Multicomponent Couplings

This compound, as part of the broader class of organoboronic acids, is a versatile reagent in organic synthesis. Its reactivity is characterized by the ability of the boronic acid moiety to engage in various transformations, including 1,2-metallate rearrangements and multicomponent coupling reactions. These processes are fundamental to the construction of complex molecular architectures.

Boronate rearrangements are powerful tools for the stereoselective synthesis of carbon-carbon and carbon-heteroatom bonds. The Matteson homologation reaction is a prime example, enabling a stereospecific one-carbon extension of a boronic ester. nih.govst-andrews.ac.ukbristol.ac.uk This process typically involves the reaction of a chiral boronic ester with a halomethylithium carbenoid, such as (dichloromethyl)lithium. bristol.ac.ukuni-saarland.de This addition forms a boronate complex, which then undergoes a 1,2-metallate rearrangement where an organic group migrates from the boron atom to the adjacent carbon, displacing a halide ion. bristol.ac.uk This sequence results in the formation of an α-halo boronic ester, which can be further functionalized. nih.gov While extensively developed for alkylboronic esters, the principles of Matteson homologation can be applied to arylboronic esters, providing a route to benzylic boronic esters. st-andrews.ac.ukuni-saarland.de

The Petasis reaction, also known as the Petasis Borono-Mannich (PBM) reaction, is another significant transformation involving boronic acids. organic-chemistry.orgwikipedia.orgnih.gov It is a three-component reaction between an amine, a carbonyl compound (often an aldehyde or ketone), and an organoboronic acid to form substituted amines, including α-amino acids. organic-chemistry.orgwikipedia.orgnih.gov The versatility and operational simplicity of the Petasis reaction have made it a popular method in medicinal and combinatorial chemistry. nih.govorganic-chemistry.org

The Petasis reaction is a multicomponent process that leverages the reactivity of boronic acids as nucleophile precursors. organic-chemistry.orgwikipedia.org The generally accepted mechanism involves several equilibrium steps. organic-chemistry.org

Iminium Ion Formation: The reaction initiates with the condensation of the amine and the carbonyl component to form a hemiaminal, which then dehydrates to generate a reactive electrophilic iminium ion. When α-hydroxy aldehydes or glyoxylic acid are used, they can form a more complex intermediate.

Boronate Formation: The boronic acid, in this case this compound, reacts with the hydroxyl group of the hemiaminal or an α-hydroxy carbonyl compound. This step forms a tetracoordinate boronate complex.

Nucleophilic Transfer: The key step involves the irreversible intramolecular transfer of the (2,4-difluorophenyl)methyl group from the boron atom to the electrophilic carbon of the iminium ion. organic-chemistry.org This transfer is believed to proceed through a six-membered cyclic transition state when an α-hydroxy carbonyl is involved, which accounts for the high diastereoselectivity often observed. wikipedia.org

Hydrolysis: The resulting intermediate is hydrolyzed during workup to release the final product, a substituted amine, and regenerate the boron-containing byproducts.

The broad scope of the Petasis reaction allows for the use of various amines (primary, secondary), carbonyls, and organoboronic acids, including vinyl-, aryl-, and heteroarylboronic acids. organic-chemistry.orgorganic-chemistry.org The use of electron-poor boronic acids may require elevated temperatures to facilitate the conversion. organic-chemistry.org

Arynes are highly reactive intermediates that can be trapped by a variety of nucleophiles. In recent years, aryne chemistry has been expanded to include three-component coupling reactions where a boronic acid can serve as a latent nucleophile. nih.govorganic-chemistry.org In such a reaction involving this compound, the process would typically proceed as follows:

Aryne Generation: An aryne is generated in situ, commonly from an ortho-silylaryl triflate precursor upon treatment with a fluoride source.

Nucleophilic Attack: A primary nucleophile, such as an amine or a sulfide, attacks the aryne to form a zwitterionic intermediate. nih.gov

Boronic Acid Activation and Trapping: The boronic acid is activated, often by the same fluoride source, to form a more nucleophilic tetracoordinate boronate species. This species then traps a reactive intermediate in the reaction cascade. In some protocols, the boronic acid itself, upon activation, can act as a hydroxide surrogate, trapping the aryne intermediate which is then followed by reaction with a third component. nih.gov

This methodology allows for the efficient construction of complex, multifunctional aromatic compounds under mild, transition-metal-free conditions. organic-chemistry.org The scope of these reactions is broad, enabling the synthesis of diverse structures like S-aryl dithiocarbamates or complex heterocyclic systems. nih.govorganic-chemistry.org

Oxidative Stability and Strategies for Enhanced Resistance

A significant challenge in the application of boronic acids, particularly in biological or pharmaceutical contexts, is their susceptibility to oxidative degradation. digitellinc.comnih.govpnas.orgnih.gov The carbon-boron bond can be cleaved under oxidative conditions, often yielding the corresponding alcohol, a process known as oxidative deboronation. researchgate.net

The mechanism of oxidation is thought to involve the attack of an oxidant, such as a reactive oxygen species (ROS), on the boronic acid or its corresponding boronate ester. digitellinc.comnih.gov At physiological pH, the boronic acid exists in equilibrium with its more reactive anionic sp³-hybridized boronate form, which is more susceptible to oxidation. nih.govpnas.org

Several strategies have been developed to enhance the oxidative stability of boronic acids:

Electronic Effects: Diminishing the electron density on the boron atom can increase its resistance to oxidation. nih.govpnas.org The presence of electron-withdrawing groups on the aromatic ring, such as the two fluorine atoms in this compound, inherently enhances its stability compared to unsubstituted phenylboronic acid. The fluorine atoms inductively withdraw electron density, making the boron center less nucleophilic and thus less prone to oxidative attack.

Steric Hindrance: Protecting the boronic acid as a sterically hindered boronate ester, for instance, with pinacol (B44631), can physically block the approach of oxidants, thereby slowing the rate of degradation. digitellinc.com

Intramolecular Coordination: Creating a stable intramolecular coordinate bond to the boron atom can significantly enhance stability. For example, forming a boralactone, where a pendant carboxyl group coordinates to the boron, has been shown to increase oxidative stability by up to 10,000-fold. nih.govpnas.orgresearchgate.net This is attributed to stereoelectronic effects that diminish the stabilization of the p-orbital on boron that develops during the rate-limiting step of oxidation. digitellinc.comnih.gov Similarly, intramolecular coordination with other Lewis basic groups like amines or ortho-carbonyls can also confer enhanced stability. nih.gov

The table below summarizes key strategies for enhancing the oxidative resistance of boronic acids.

| Strategy | Mechanism of Action | Expected Effect on this compound |

| Electron-Withdrawing Groups | Reduces electron density at the boron center, decreasing its susceptibility to nucleophilic attack by oxidants. nih.govpnas.org | The 2,4-difluoro substitution provides inherent enhanced stability compared to non-halogenated analogues. |

| Boronate Ester Formation | Provides steric shielding of the boron atom and alters its electronic properties. digitellinc.com | Formation of a pinacol ester would increase stability and improve handling. |

| Intramolecular Coordination | Forms a stable, less reactive tetracoordinate boron species, altering the electronics and sterics at the boron center. nih.govresearchgate.net | Derivatization to introduce a coordinating group (e.g., ortho-carboxyl) would dramatically increase oxidative resistance. |

These strategies provide a toolkit for modulating the stability of this compound, expanding its utility in various synthetic applications.

Applications of 2,4 Difluorophenyl Methylboronic Acid in Advanced Organic Synthesis

Enhancements in Cross-Coupling Chemistry

Cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. (2,4-Difluorophenyl)methylboronic acid has proven to be a particularly effective coupling partner in several important cross-coupling methodologies.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between a boronic acid and an organohalide. The inclusion of fluorinated motifs is of significant interest in medicinal chemistry and materials science. This compound serves as a key building block for the introduction of the 2,4-difluorophenylmethyl group into various molecules.

Research has demonstrated that Suzuki-Miyaura reactions involving fluorinated aryl boronic acids can be challenging due to issues like deboronation under basic conditions. nih.gov However, the development of specialized palladium precatalysts and ligands has enabled the efficient coupling of these substrates. nih.gov For instance, the use of monodentate biarylphosphine ligands has been shown to promote the coupling of polyfluorophenylboronic acids with a wide range of (hetero)aryl chlorides, bromides, and triflates at room temperature or slightly elevated temperatures, resulting in excellent yields and short reaction times. nih.gov

The reaction conditions for Suzuki-Miyaura couplings with fluorinated substrates are often tailored to the specific reactants. A study on the preparation of fluorinated biphenyl (B1667301) derivatives highlighted the use of Pd nanoparticles supported on COOH-modified graphene as a heterogeneous catalyst. mdpi.com This system demonstrated excellent versatility in the reaction of various boronic acids, including 4-fluorophenylboronic acid, with 1-bromo-4-fluorobenzene. mdpi.com The influence of the position of the fluorine substituent on the aryl bromide was also investigated, showcasing the broad applicability of this methodology. mdpi.com

Table 1: Examples of Suzuki-Miyaura Coupling with Fluorinated Substrates

| Entry | Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K2CO3 | Dioxane/H2O | 110 | >95 |

| 2 | 1-Bromo-2-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K2CO3 | Dioxane/H2O | 110 | >95 |

| 3 | 2-Bromo-5-fluorotoluene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K2CO3 | Dioxane/H2O | 110 | >95 |

The Chan-Lam-Evans (CLE) coupling is a copper-catalyzed reaction that forms carbon-heteroatom bonds, typically between a boronic acid and an amine or alcohol. wikipedia.org This reaction offers a valuable alternative to palladium-catalyzed methods. wikipedia.org While the classic CLE reaction involves arylboronic acids, the principles can be extended to analogues like this compound for the synthesis of corresponding ethers and amines.

The mechanism of the CLE coupling is complex and involves the formation of a copper(III) intermediate which undergoes reductive elimination to form the desired product. wikipedia.org The reaction is often carried out in the presence of a base and an oxidant, and can be performed at room temperature and open to the air. wikipedia.org

The scope of the CLE reaction has been expanded to include a wide variety of substrates. For instance, the N-arylation of 4-fluoroalkylpyrimidin-2(1H)-ones with arylboronic acids has been reported as a facile route to N1-(het)aryl derivatives. nih.govresearchgate.net This highlights the utility of the CLE coupling in the synthesis of complex heterocyclic structures. The presence of a fluoroalkyl group on the pyrimidine (B1678525) ring was found to significantly promote the formation of the N1-substituted products. nih.govresearchgate.net

Role in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. This compound has been successfully employed in several important MCRs.

The Petasis reaction, also known as the borono-Mannich reaction, is a three-component reaction between an amine, a carbonyl compound, and an organoboronic acid to produce substituted amines. wikipedia.org This reaction is highly valued for its ability to generate molecular complexity in a single step and its tolerance of a wide range of functional groups. wikipedia.orgacs.org

The Petasis reaction is particularly useful for the synthesis of α-amino acids and their derivatives. organic-chemistry.org The reaction typically proceeds under mild conditions and does not require an inert atmosphere. wikipedia.org The scope of the boronic acid component is broad and includes aryl- and alkenylboronic acids. organic-chemistry.org Electron-poor boronic acids can also be used, sometimes requiring elevated temperatures. organic-chemistry.org The use of this compound in the Petasis reaction allows for the direct incorporation of the 2,4-difluorophenylmethyl moiety into the amine product.

The Passerini reaction is a classic MCR that combines an isocyanide, a carbonyl compound, and a carboxylic acid to form α-acyloxy carboxamides. organic-chemistry.org Recently, a novel Passerini-type three-component coupling has been developed where a boronic acid acts as a carbon nucleophile. nih.govresearchgate.netnih.gov This reaction provides a direct route to α-hydroxy ketones from an aldehyde, an isocyanide, and a boronic acid. nih.govresearchgate.netnih.gov

This protocol exhibits good functional group tolerance and a broad substrate scope under mild reaction conditions. researchgate.net The utility of this method has been demonstrated in the modification of bioactive products and pharmaceuticals. nih.govnih.gov The engagement of this compound in this reaction would lead to the formation of α-hydroxy ketones bearing the 2,4-difluorophenylmethyl group.

Table 2: Examples of Passerini-Type Three-Component Coupling with Boronic Acids

| Entry | Aldehyde | Isocyanide | Boronic Acid | Solvent | Temp | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Benzaldehyde | tert-Butyl isocyanide | Phenylboronic acid | CHCl3/pH=8 buffer | rt | 92 |

| 2 | 4-Chlorobenzaldehyde | tert-Butyl isocyanide | Phenylboronic acid | CHCl3/pH=8 buffer | rt | 85 |

| 3 | 3-Phenylpropanal | tert-Butyl isocyanide | 4-Methoxyphenylboronic acid | CHCl3/pH=8 buffer | rt | 78 |

Conversion to Diverse Functional Groups and Synthetic Intermediates

Boronic acids are not only valuable in coupling reactions but also serve as versatile intermediates that can be converted into a variety of other functional groups. The carbon-boron bond can be cleaved and replaced with a range of substituents, making boronic acids valuable synthetic building blocks. frontierspecialtychemicals.com

For example, organoboranes can be oxidized to alcohols, aminated to form amines, or halogenated to produce organohalides. These transformations significantly expand the synthetic utility of this compound, allowing it to serve as a precursor to a wide array of 2,4-difluorophenylmethyl-containing compounds. The stability and low toxicity of boronic acids make them attractive intermediates in multi-step syntheses. nih.gov

Derivatization to Halides and Pseudohalides (e.g., Fluorides, Azides)

The conversion of benzylboronic acids and their derivatives into benzyl (B1604629) halides is a key transformation, providing access to a wide range of synthetic intermediates. While specific studies detailing the direct halogenation of this compound are not prevalent, established methodologies for the broader class of benzylboronic esters are directly applicable.

A notable method involves the visible light-induced C-H bromination at the benzylic position (α-position) of benzylboronic esters. This approach offers a direct pathway to α-brominated boronates under mild conditions with good functional group tolerance. Subsequent transformation of the resulting α-bromo benzylboronates into other halides, such as chlorides and iodides, can be achieved through standard procedures like the Finkelstein reaction. organic-chemistry.org This two-step sequence allows for the conversion of the C-H bond adjacent to the boron atom into a C-X (X = Cl, Br, I) bond, effectively derivatizing the benzylboronic acid into a versatile benzyl halide equivalent.

Table 1: Representative Halogenation of Benzylboronic Esters

| Starting Material (Benzylboronic Ester) | Reagent | Product (α-Halogenated Boronate) | Yield (%) |

|---|---|---|---|

| Benzylboronic acid pinacol (B44631) ester | N-Bromosuccinimide (NBS), light | (1-Bromo-1-phenylmethyl)boronic acid pinacol ester | High |

| 4-Methylbenzylboronic acid pinacol ester | N-Bromosuccinimide (NBS), light | (1-Bromo-1-(4-methylphenyl)methyl)boronic acid pinacol ester | High |

| (1-Bromo-1-phenylmethyl)boronic acid pinacol ester | Sodium Iodide (NaI) | (1-Iodo-1-phenylmethyl)boronic acid pinacol ester | Good |

| (1-Bromo-1-phenylmethyl)boronic acid pinacol ester | Lithium Chloride (LiCl) | (1-Chloro-1-phenylmethyl)boronic acid pinacol ester | Moderate |

This table illustrates a general transformation for benzylboronic esters, which is considered a viable pathway for this compound derivatives. organic-chemistry.org

Catalytic Applications in Organic Transformations

Boronic acids and their derivatives are cornerstones of modern catalysis, most famously as nucleophilic partners in Suzuki-Miyaura cross-coupling reactions. Their utility extends to serving as catalysts themselves or as key components in more complex catalytic systems. The application of this compound specifically as a catalyst is an emerging area; however, its structure allows for participation in various catalytic paradigms established for other boronic acids.

Enantioselective Catalysis Utilizing Boronic Acid Derivatives

In enantioselective catalysis, boronic acids are primarily used as reagents in reactions that create chiral centers with high stereocontrol. A prominent example is the palladium-catalyzed asymmetric 1,4-addition (conjugate addition) of arylboronic acids to α,β-unsaturated carbonyl compounds. beilstein-journals.org In these systems, a chiral ligand coordinated to the palladium center dictates the stereochemical outcome.

While specific examples employing this compound in this context are not widely reported, its participation in such transformations is plausible. The reaction would involve the transfer of the 2,4-difluorobenzyl group to a prochiral enone, catalyzed by a chiral palladium complex, to generate a β-functionalized carbonyl compound with a newly formed stereocenter. The efficiency and enantioselectivity of such a reaction would be influenced by the electronic properties of the difluorinated ring and the steric bulk of the benzylboronic acid. beilstein-journals.org

Bifunctional and Assisted Catalysis

Bifunctional catalysis involves a catalyst with two distinct active sites that work in concert to promote a reaction. Boronic acids can be designed to act as bifunctional catalysts, often leveraging the Lewis acidic boron center and a strategically placed Brønsted acidic or basic group. For instance, aminoboronic acids have been developed as effective bifunctional catalysts for direct amide formation and aldol (B89426) reactions. nih.gov

Another form of assisted catalysis involves boronic acids where ortho-substituents play a crucial role. Research has shown that arylboronic acids with bulky ortho-substituents are highly effective catalysts for the dehydrative condensation between carboxylic acids and amines. rsc.org The ortho-group is believed to prevent the amine from coordinating to the boron atom of the active intermediate, thereby accelerating the desired amidation. Although this compound lacks an ortho-substituent relative to the boronic acid group, the principle highlights how structural modifications can tune boronic acids for specific catalytic roles. The development of derivatives of this compound could potentially lead to novel bifunctional or assisted catalysts.

Sequential and Tandem Catalytic Processes

Sequential or tandem (cascade) reactions, where multiple bond-forming events occur in a single operation, are highly valued for their efficiency. Benzylboronic acids have been identified as key transient intermediates in novel, metal-free iterative C-C bond-forming sequences. shu.ac.uk

In this strategy, a flow-generated diazo compound reacts with an initial boronic acid to form a transient benzylboronic acid in situ. This highly reactive intermediate can then be intercepted by another molecule of a diazo compound to form a new C-C bond and a new, more complex transient boronic acid. This sequence can be repeated before being terminated by trapping with an electrophile, such as an aldehyde. shu.ac.uk This methodology allows for the rapid construction of molecular complexity from simple precursors in a controlled, sequential manner. While this compound would be the product of the first step in such a sequence (starting from (2,4-difluorophenyl)boronic acid), its subsequent participation demonstrates the role of benzylboronic acids in powerful tandem processes. shu.ac.ukcam.ac.uknih.gov

Table 2: Example of a Three-Component Sequential Reaction Involving a Transient Benzylboronic Acid

| Boronic Acid (Component 1) | Diazo Compound (Component 2) | Aldehyde (Component 3) | Final Product |

|---|---|---|---|

| Phenylboronic acid | Phenyldiazomethane | 4-Nitrobenzaldehyde | 2-Nitro-1-(1,2-diphenylethyl)benzene |

| 4-Methoxyphenylboronic acid | Phenyldiazomethane | 4-Nitrobenzaldehyde | 1-(1-(4-Methoxyphenyl)-2-phenylethyl)-4-nitrobenzene |

| Phenylboronic acid | (4-Methoxyphenyl)diazomethane | Benzaldehyde | 1,2-Diphenyl-1-(4-methoxyphenyl)ethanol |

This table outlines the components and products of a sequential reaction where a benzylboronic acid is generated and consumed in situ to build complex molecules. shu.ac.uk

Computational and Theoretical Studies on 2,4 Difluorophenyl Methylboronic Acid and Analogs

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to elucidating the three-dimensional structure and electron distribution of boronic acid derivatives.

Density Functional Theory (DFT) is a widely used computational method for studying phenylboronic acids and their derivatives due to its balance of accuracy and computational cost. nanobioletters.comajchem-a.com Functionals such as B3LYP, combined with basis sets like 6-311++G(d,p), have proven effective in optimizing molecular geometries and exploring conformational landscapes. nih.govnih.gov

For analogous molecules like 2,3-difluorophenylboronic acid, computational studies have identified multiple possible conformers arising from the rotation around the C-B bond and the orientation of the hydroxyl groups. nih.gov These calculations help diagnose the most stable conformer, such as the trans-cis form, by comparing the computed energies of different optimized structures. nih.gov This type of analysis is crucial as the relative stability of conformers can influence the molecule's reactivity and intermolecular interactions.

The precise geometry of a molecule dictates its physical and chemical properties. While specific experimental data for (2,4-Difluorophenyl)methylboronic acid is not detailed in the reviewed literature, the crystal structure of the closely related analog, 2,4-Difluorophenylboronic acid, provides valuable insight. nih.gov The molecular structure of this analog is noted to be essentially planar, which suggests electronic delocalization and π-π interaction between the dihydroxyboryl group and the aromatic ring. nih.gov This interaction is further supported by a B-C bond length that is shorter than what is typically observed in boronates with tetra-coordinate boron atoms. nih.gov

Key geometrical parameters from the crystal structure analysis of 2,4-Difluorophenylboronic acid are presented below. nih.gov

| Parameter | Value |

|---|---|

| B1—C1 Bond Length (Å) | 1.566 (3) |

| O1—B1—C1—C2 Dihedral Angle (°) | 4.4 (4) |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. ajchem-a.com The MEP map illustrates the charge distribution on the molecule's surface, with different colors representing varying electrostatic potentials. researchgate.net

Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. For a molecule like this compound, these regions are expected around the electronegative fluorine and oxygen atoms.

Positive Regions (Blue): These areas are electron-deficient and represent sites for nucleophilic attack. The hydrogen atoms of the hydroxyl groups in the boronic acid moiety are typically the most positive regions. researchgate.net

MEP analysis serves as a powerful visual guide for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule will interact with other reagents. ajchem-a.comrsc.org

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, going beyond the simple Lewis structure model. wikipedia.orgwisc.edu It examines charge transfer and conjugative interactions by analyzing the interactions between filled "donor" orbitals and empty "acceptor" orbitals. researchgate.netcwejournal.org

π → π * interactions within the aromatic ring.

LP → σ * interactions, where lone pairs (LP) on oxygen or fluorine atoms donate electron density to antibonding (σ*) orbitals.

These delocalization effects, revealed by NBO analysis, are crucial for understanding the molecule's electronic properties and reactivity. cwejournal.org

Mechanistic Elucidation through Advanced Computational Chemistry

Computational chemistry is instrumental in mapping out the complex mechanisms of chemical reactions, providing insights that are often difficult to obtain experimentally.

For reactions involving boronic acids, such as the Suzuki-Miyaura cross-coupling, computational methods are used to identify transition state structures and calculate the energy barriers associated with each step of the reaction mechanism. nih.govnih.gov This analysis helps to construct a detailed reaction energy profile, which maps the energy of the system as it progresses from reactants to products. nih.govresearchgate.net

By calculating the activation energies for different potential pathways, researchers can determine the most favorable reaction mechanism. nih.gov For instance, in the Suzuki-Miyaura reaction, computational studies have been used to compare the energetics of pathways involving different palladium ligands or the boronic acid versus its corresponding boronate ester. nih.gov This level of mechanistic detail is critical for optimizing reaction conditions and for designing more efficient catalysts and reagents. While specific transition state analyses for reactions of this compound were not found, these computational approaches are standard for elucidating the reactivity of its analogs. nih.govnih.gov

Solvation Effects in Reaction Mechanisms (Implicit and Explicit Models)

In computational chemistry, understanding the role of the solvent is crucial for accurately predicting reaction mechanisms and energetics. For reactions involving this compound, solvation models are employed to simulate the influence of the surrounding medium. These models are broadly categorized as implicit and explicit.

Implicit Solvation Models: Also known as continuum models, these methods represent the solvent as a continuous, homogeneous, and isotropic medium with a defined dielectric constant. arxiv.org The solute is placed within a cavity in this continuum, and the solvent's effect is averaged. Popular implicit models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). mdpi.com These models are computationally less expensive, making them suitable for initial screenings of reaction pathways and for systems where specific solvent-solute interactions like hydrogen bonding are not the dominant factor. arxiv.orgnih.gov However, their limitation lies in the inability to capture the granular, molecule-specific interactions that can be critical in certain mechanistic steps. nih.gov For instance, while implicit models can provide a general understanding of the stability of reactants and products in a polar or nonpolar environment, they may not accurately represent transition states where a specific solvent molecule acts as a proton shuttle or a stabilizing agent.

Explicit Solvation Models: In contrast, explicit models treat solvent molecules as individual entities, each with its own set of coordinates and potential interactions with the solute and other solvent molecules. arxiv.org This approach provides a much more detailed and realistic picture of the solvation shell around the reacting species. arxiv.org Methods like Quantum Mechanics/Molecular Mechanics (QM/MM), often employed in an ONIOM (our own N-layer integrated molecular orbital and molecular mechanics) framework, treat the solute with a high level of theory (QM) and the surrounding solvent molecules with a less computationally intensive method (MM). mdpi.com This hybrid approach is particularly useful for studying reactions where specific solute-solvent interactions, such as hydrogen bonding, are critical to the reaction mechanism. rsc.org For example, in the hydrolysis of a boronic acid, explicit water molecules would be necessary to accurately model the proton transfer steps. While more accurate, explicit solvent models are computationally demanding due to the increased number of atoms and the need to sample multiple solvent configurations. arxiv.orgyoutube.com

Hybrid Implicit-Explicit Models: A compromise between the two extremes is the hybrid model, where a few explicit solvent molecules are included in the QM region along with the solute, and this entire complex is then embedded in a solvent continuum. youtube.com This approach is particularly effective for modeling reactions where one or two solvent molecules are directly involved in the catalytic cycle or transition state stabilization, while the bulk solvent effect is still significant. rsc.orgyoutube.com For reactions of this compound, this could involve explicitly modeling water molecules that facilitate protonolysis or interact with the boronic acid moiety, while the rest of the aqueous environment is treated as a continuum.

The choice of solvation model depends on the specific reaction being studied and the level of accuracy required. While implicit models offer a computationally efficient way to account for bulk solvent effects, explicit and hybrid models are indispensable when specific solvent-solute interactions play a key role in the reaction mechanism. nih.gov

Kinetic Isotope Effect (KIE) Studies for Mechanistic Delineation

Computational Kinetic Isotope Effect (KIE) studies serve as a powerful tool for elucidating reaction mechanisms by providing insights into bond-breaking and bond-forming events in the rate-determining step. The KIE is the ratio of the reaction rate of a molecule with a lighter isotope to that of a molecule with a heavier isotope at the same atomic position. For reactions involving this compound, theoretical calculations of KIEs can help to distinguish between different proposed mechanisms.

In the context of the Suzuki-Miyaura reaction, a cornerstone of C-C bond formation where arylboronic acids are key reagents, computational KIE studies have been instrumental. For instance, a combination of experimental and theoretical 13C KIEs has been used to probe the catalytic mechanism of the Pd(PPh3)4-catalyzed reaction. nih.gov By calculating the KIE for the carbon attached to the boron atom (KIEC–Boron), researchers can determine whether the transmetalation step is the first irreversible step in the catalytic cycle. nih.gov

A significant KIEC–Boron value suggests that the C-B bond is undergoing a change in the rate-determining transition state. The magnitude of the computationally predicted KIE can be compared with experimental values to validate the proposed transition state structure. For example, in one study, the predicted KIEC–Boron for a specific transmetalation transition state was 1.034, which was in excellent agreement with the experimental value of 1.035(1). nih.gov This congruence provides strong evidence for the proposed mechanistic pathway.

The following table presents theoretical KIE values for key steps in a model Suzuki-Miyaura reaction, illustrating how computational chemistry can be used to probe the mechanism.

| Transition State | Predicted KIE (13C) | Mechanistic Implication |

| Oxidative Addition (to Pd(PPh3)) | 1.021 | Consistent with C-Br bond cleavage in the rate-determining step. |

| Transmetalation | 1.034 | Indicates significant bonding changes at the carbon attached to boron in the transition state. |

Data sourced from studies on prototypical Suzuki-Miyaura reactions. nih.gov

For reactions involving C-H activation, where this compound or its derivatives could be involved, KIE studies are also highly informative. Computational studies on platinum-mediated C-H bond activation have shown that the C-H activation step is reversible, while the subsequent methane (B114726) elimination (reductive elimination) transition state controls the rate and diastereoselectivity. nih.gov Similarly, in rhodium-catalyzed C-H/D activation, the KIE was found to vary with the reaction order, providing insights into the competing pathways. researchgate.net

By computationally modeling the vibrational frequencies of the ground state and the transition state for isotopically labeled and unlabeled this compound, the KIE can be predicted. This allows for a detailed examination of the bonding changes at the methyl group or the phenyl ring during a reaction, thereby providing a clearer picture of the reaction mechanism.

Theoretical Insights into Boron Reactivity and Lewis Acidity

The reactivity of this compound is intrinsically linked to the electronic properties of the boron atom, particularly its Lewis acidity. The presence of two electron-withdrawing fluorine atoms on the phenyl ring significantly influences the reactivity of the boronic acid moiety.

Computational studies have shown that the introduction of fluorine substituents into phenylboronic acids generally increases their acidity. mdpi.com This effect is dependent on the position of the fluorine atom. While a fluorine atom at the para position has a less pronounced effect due to the partial compensation of inductive and resonance effects, fluorine atoms at the ortho and meta positions lead to a more significant increase in acidity. mdpi.com In the case of this compound, the fluorine at the ortho position (position 2) and the para position (position 4) both contribute to an increase in the Lewis acidity of the boron center. The pKa values for fluorinated phenylboronic acids range from 6.17 for 2,3,4,6-tetrafluorophenylboronic acid to 8.77 for 4-fluorophenylboronic acid. mdpi.com

The Lewis acidity of boronic acids can be computationally evaluated through various descriptors, such as hydride affinity (HA), electroaccepting power (ω+), and the energy of the empty p-orbital on the boron atom. mdpi.com Theoretical calculations have demonstrated that electron-withdrawing groups on the phenyl ring lead to stronger Lewis acids. mdpi.com The increased Lewis acidity of this compound enhances its ability to accept a pair of electrons, which is a crucial step in many of its reactions, including the formation of boronate complexes that are key intermediates in the Suzuki-Miyaura coupling.

The table below shows a comparison of the pKa values for phenylboronic acid and some of its fluorinated analogs, illustrating the effect of fluorine substitution on acidity.

| Compound | pKa |

| Phenylboronic acid | ~8.8 |

| 4-Fluorophenylboronic acid | 8.77 |

| 2,3,4,6-Tetrafluorophenylboronic acid | 6.17 |

Data sourced from literature on fluorinated phenylboronic acids. mdpi.com

Theoretical calculations also provide insights into the structural aspects of these molecules. For substituted phenylboronic acids, computational models can predict the most stable conformations and the rotational barriers of the aryl group. sdu.dk For instance, density functional theory (DFT) calculations have been used to determine that the staggered conformation of some diarylphenylboronic acids is more stable than the eclipsed conformation in aqueous solution. sdu.dknih.gov These structural details are important for understanding the steric environment around the boron atom and its influence on reactivity.

Advanced Spectroscopic and Structural Characterization of 2,4 Difluorophenyl Methylboronic Acid Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of (2,4-Difluorophenyl)methylboronic acid derivatives, offering detailed information at the atomic level.

¹⁹F NMR spectroscopy is particularly powerful for analyzing fluorinated boronic acid derivatives due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift range, which provides excellent signal dispersion. huji.ac.il The chemical shifts of the fluorine atoms on the phenyl ring are highly sensitive to changes in the electronic environment, making ¹⁹F NMR an excellent probe for studying interactions and reactions at the boron center.

A significant application of ¹⁹F NMR with fluorinated boronic acids is in the field of diol sensing. nih.govacs.orgnih.gov Boronic acids are known to react reversibly with cis-diols to form cyclic boronate esters. rsc.org This reaction causes a change in the electronic environment of the nearby fluorine atoms, resulting in a measurable shift in their ¹⁹F NMR signals. acs.orgrsc.org This principle has been exploited to develop sensors for biologically important diols like carbohydrates. nih.govacs.org For instance, fluorinated boronic acid-appended pyridinium (B92312) salts have been used in combination with ¹⁹F NMR to detect and differentiate a wide range of diol-containing bioanalytes, including monosaccharides, at physiological conditions. acs.org The resulting ¹⁹F NMR "fingerprints" can be used to identify and quantify different diols in a mixture. acs.org This technique offers a significant advantage over fluorescence-based sensors, which often lack discriminatory power. acs.orgrsc.org

Table 1: Representative ¹⁹F NMR Chemical Shift Data for Diol Sensing

| Compound/Complex | Analyte | Solvent | ¹⁹F Chemical Shift (ppm) | Reference |

|---|---|---|---|---|

| Fluorinated boronic acid-appended pyridinium salt | None | Aqueous Buffer | Varies | acs.org |

| Fluorinated boronic acid-appended pyridinium salt | Glucose | Aqueous Buffer | Shifted from baseline | nih.govacs.org |

Note: Specific chemical shift values are dependent on the exact structure of the boronic acid sensor, pH, and solvent conditions. The table illustrates the principle of chemical shift changes upon diol binding.

¹¹B NMR spectroscopy is a direct and effective tool for studying the boron atom itself. researchgate.net Boron has two NMR-active isotopes, ¹⁰B and ¹¹B, with ¹¹B being more commonly used due to its higher natural abundance and smaller quadrupole moment, resulting in sharper signals. nsf.govblogspot.com The chemical shift of the ¹¹B nucleus is highly dependent on its coordination number and geometry. nsf.govmdpi.com Trigonal planar (sp²-hybridized) boronic acids typically resonate in a different region of the spectrum compared to tetrahedral (sp³-hybridized) boronate esters. nsf.govmdpi.com

This difference in chemical shift is exploited to monitor the formation of boronate esters when this compound reacts with diols. nsf.govacs.org The transformation from the sp²-hybridized boronic acid to the sp³-hybridized boronate ester results in a significant upfield shift in the ¹¹B NMR spectrum. nsf.gov This technique allows for the in-situ monitoring of the reaction, determination of equilibrium constants, and studies of the binding stoichiometry. researchgate.netmdpi.com ¹¹B NMR is also invaluable for studying the coordination of Lewis bases to the boron center, which also results in a change from trigonal to tetrahedral geometry and a corresponding upfield chemical shift. nsf.gov

Table 2: Typical ¹¹B NMR Chemical Shift Ranges for Boronic Acid Derivatives

| Boron Species | Hybridization | Typical ¹¹B Chemical Shift Range (ppm) | Reference |

|---|---|---|---|

| Boronic Acid | sp² | +27 to +33 | mdpi.com |

| Boronate Ester (Tetrahedral) | sp³ | +5 to +15 | nsf.govmdpi.com |

| Trifluoroborate Salts | sp³ | ~3 to 4 | nih.govresearchgate.net |

Note: Chemical shifts are relative to BF₃·OEt₂ and can vary based on substituents and solvent.

¹H and ¹³C NMR spectroscopy provide comprehensive information about the organic framework of this compound derivatives. chemicalbook.comchemicalbook.com

¹H NMR spectra reveal the number of different types of protons, their chemical environments, and their proximity to one another through spin-spin coupling. For a this compound derivative, the aromatic region of the ¹H NMR spectrum will show complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. The signals for the methyl group protons attached to the boron atom will also be present.

¹³C NMR spectra provide information on the carbon skeleton of the molecule. thieme-connect.de Each unique carbon atom gives a distinct signal, and the chemical shift indicates its electronic environment. thieme-connect.de In ¹³C NMR spectra of these compounds, the carbon atoms directly bonded to fluorine will appear as doublets due to one-bond C-F coupling. The carbon atom attached to the boron atom may appear as a broad signal due to the quadrupolar nature of the boron nucleus. nih.gov Decoupled spectra are often used to simplify the spectrum by removing C-H couplings. thieme-connect.de

Together, ¹H and ¹³C NMR, often in conjunction with two-dimensional techniques like COSY and HSQC, allow for the complete and unambiguous assignment of all proton and carbon signals, confirming the molecular structure of the synthesized derivatives.

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting, Conformational Studies, and Hydrogen Bonding Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular "fingerprint" based on the vibrational modes of the molecule. academie-sciences.fracademie-sciences.fr These techniques are complementary and are used to identify functional groups, study molecular conformation, and investigate intermolecular interactions such as hydrogen bonding.

In the FT-IR spectrum of this compound, characteristic absorption bands would be observed for:

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl groups of the boronic acid and their involvement in hydrogen bonding.

C-H stretching: Signals for aromatic and methyl C-H bonds typically appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

B-O stretching: Strong absorptions typically found in the 1300-1400 cm⁻¹ region.

C-F stretching: Strong bands in the 1100-1350 cm⁻¹ range. researchgate.net

Aromatic C=C stretching: Bands in the 1400-1600 cm⁻¹ region.

Raman spectroscopy is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds, which may be weak or absent in the IR spectrum. The combination of both FT-IR and Raman data provides a more complete picture of the vibrational modes of the molecule. academie-sciences.frresearchgate.net These techniques are also sensitive to the formation of boronate esters, as the change in the geometry and bonding at the boron center will lead to shifts in the vibrational frequencies, particularly the B-O stretching modes.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov It provides accurate information on bond lengths, bond angles, and intermolecular interactions.

The crystal structure of (2,4-Difluorophenyl)boronic acid has been reported, revealing an essentially planar molecular structure. nih.govnih.gov This planarity suggests electronic delocalization between the dihydroxyboryl group and the aromatic ring. nih.govnih.gov In the crystal, the molecules form inversion dimers through strong O-H···O hydrogen bonds between the boronic acid groups. nih.govnih.gov These dimers are further linked into a two-dimensional network by O-H···F hydrogen bonds, highlighting the structural role of the fluorine atoms. nih.gov The B-C bond length is observed to be shorter than that in tetracoordinate boron compounds, which also supports the idea of π-interaction between the boron's empty p-orbital and the aromatic ring. nih.gov

Table 3: Selected Crystallographic Data for (2,4-Difluorophenyl)boronic acid

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₆H₅BF₂O₂ | nih.govnih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| B-C Bond Length | 1.566 (3) Å | nih.gov |

This detailed structural information is invaluable for understanding the solid-state packing and for correlating structure with the compound's physical and chemical properties.

UV-Vis Spectroscopy for Electronic Excitations and Reactivity Monitoring

UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound derivatives, the absorption bands in the UV region arise from π→π* transitions within the aromatic ring. The position and intensity of these absorption maxima can be influenced by substituents on the ring and by interactions at the boronic acid moiety.

This technique can be used to monitor reactions that involve a change in the electronic structure of the aromatic system. For example, the formation of a boronate ester with a catechol derivative can lead to a change in the UV-Vis spectrum, allowing the reaction to be followed spectrophotometrically. researchgate.net In the development of colorimetric sensors, the binding of an analyte to the boronic acid group can induce a significant color change, which is quantified by UV-Vis spectroscopy. nih.gov This change can be due to modulation of an internal charge transfer (ICT) process or other electronic effects within a carefully designed dye molecule incorporating the boronic acid recognition unit.

Kinetic Measurements and Equilibrium Studies for Reactivity Quantification

The reactivity of this compound and its derivatives is a critical aspect of their application in various chemical transformations. Quantitative assessment of this reactivity is achieved through detailed kinetic measurements and equilibrium studies, which provide insights into reaction rates, mechanisms, and the stability of intermediates and products. A significant area of investigation has been the reaction of fluorinated phenylboronic acids with diols to form boronate esters.

A key study in this area established a universal reaction mechanism for the condensation of boronic acids with diols in aqueous solutions. nih.gov This research highlighted the importance of the acid dissociation constants (pKa) of the resulting boronic acid diol esters in understanding the reaction equilibria. nih.gov

One of the significant findings was the determination of the pKa value for the ester formed from the reaction of (2,4-Difluorophenyl)boronic acid with chromotropic acid. The pKa of this specific boronic acid diol ester was determined to be 2.30. nih.gov This low pKa value is indicative of a relatively acidic ester, which has implications for its stability and reactivity under different pH conditions.

The study also compared this value to the pKa of esters formed from other substituted phenylboronic acids, such as 3-nitrophenylboronic acid and the unsubstituted phenylboronic acid, with alizarin (B75676) red S. nih.gov This comparative approach allows for the elucidation of the electronic effects of the fluorine substituents on the phenyl ring on the acidity and, by extension, the reactivity of the boronic acid moiety.

The general mechanism for the reaction between a boronic acid, represented as RB(OH)₂, and a diol, H₂L, in an aqueous environment involves the formation of a boronic acid diol ester. nih.gov A crucial aspect of this mechanism is the proposal of a conditional formation constant, K', for the reaction between the uncomplexed boronic acid species and the uncomplexed diol species to form the boronic acid diol complex. nih.gov This framework provides a more accurate representation of the equilibrium dynamics in aqueous solutions over a range of pH values. nih.gov

Further research has explored the substituent effects on the stability constants of arylboronic acid diol esters. nih.gov These studies often employ Hammett plots to correlate the electronic properties of the substituents with the reaction rates or equilibrium constants. The reaction constant (ρ) from such plots quantifies the sensitivity of the reaction to substituent effects. For the formation of anionic esters from neutral reactants, the ρ value has been shown to depend on the pKa of the diol. nih.gov

While specific kinetic data, such as rate constants and activation parameters for reactions involving this compound, are not extensively detailed in the currently available literature, the equilibrium data for its derivatives provide a solid foundation for quantifying its reactivity. The pKa value of its ester with chromotropic acid serves as a key benchmark for understanding its behavior in condensation reactions.

Table of Equilibrium Data for Arylboronic Acid Diol Esters

| Arylboronic Acid | Diol | pKa of Ester |

| (2,4-Difluorophenyl)boronic acid | Chromotropic acid | 2.30 nih.gov |

| 3-Nitrophenylboronic acid | Alizarin Red S | 2.77 nih.gov |

| Phenylboronic acid | Alizarin Red S | 2.00 nih.gov |

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes to Access Diverse Fluorinated Arylmethylboronic Acids

Future research will prioritize the development of more efficient, economical, and environmentally friendly methods for synthesizing (2,4-Difluorophenyl)methylboronic acid and a wider array of fluorinated arylmethylboronic acids. nih.govacs.org Current synthetic strategies often rely on multi-step processes that can be resource-intensive. The focus will be on innovative approaches that offer improved atom economy and reduced waste generation. acs.orgrsc.org

Key areas for development include:

Mechanochemistry and Flow Chemistry: Exploring mechanochemical methods (ball milling) and continuous flow processes could lead to more sustainable and scalable syntheses. acs.org These techniques can reduce solvent usage, reaction times, and energy consumption compared to traditional batch chemistry.

Bio-inspired Synthesis: Investigating enzymatic or chemo-enzymatic routes could provide highly selective and sustainable pathways to these compounds, mimicking natural processes to achieve complex chemical transformations under mild conditions. rsc.org

A comparison of potential synthetic strategies is outlined below:

| Synthetic Strategy | Potential Advantages | Research Challenges |

| Direct C-H Borylation | High atom economy, reduced steps. nih.govacs.org | Regioselectivity control, catalyst cost and stability. |

| Mechanochemistry | Reduced solvent use, faster reactions. acs.org | Scalability, monitoring reaction progress. |

| Flow Chemistry | Improved safety and control, easy scale-up. acs.org | Initial equipment cost, potential for clogging. |

| Chemo-enzymatic Routes | High selectivity, mild conditions, green solvents. rsc.org | Enzyme availability and stability, substrate scope. |

Elucidation of Underexplored Reaction Mechanisms and Precise Stereochemical Control

A deeper, quantitative understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new ones. While the Suzuki-Miyaura coupling is a well-established application, the precise roles of the fluorine substituents on reaction kinetics and intermediates are not fully understood. acs.orgnih.gov Future work should focus on detailed kinetic and computational studies to map out reaction energy profiles. acs.orgrsc.org

Furthermore, achieving precise control over stereochemistry is a paramount goal in modern organic synthesis. For reactions involving the methylboronic acid group, developing catalytic asymmetric methods to create chiral centers is a significant area for future exploration. This could involve the design of novel chiral ligands or catalysts that can effectively control the three-dimensional outcome of reactions, such as asymmetric additions to carbonyls or imines. rsc.orgrsc.org The development of stereospecific transformations is essential for accessing enantioenriched compounds, which are highly valuable in pharmaceuticals and other life sciences. rsc.orgrichmond.edu

Expansion of Catalytic Applications with this compound as a Precursor or Catalyst

Beyond its role in cross-coupling reactions, this compound holds potential as both a catalyst and a precursor to more complex catalytic systems. Boronic acids, in general, are recognized for their catalytic activity in a variety of organic transformations due to their Lewis acidic nature. nih.govmit.edu

Future research could explore:

Lewis Acid Catalysis: Investigating the use of this compound as a Lewis acid catalyst for reactions such as amide bond formation, condensations, and cycloadditions. The electron-withdrawing fluorine atoms are expected to enhance the Lewis acidity of the boron center, potentially leading to unique catalytic activity. nih.govnih.gov

Frustrated Lewis Pairs (FLPs): The steric and electronic properties of this compound could make it a suitable component for forming FLPs, which are known to activate small molecules like H₂, CO₂, and olefins.

Precursor to Advanced Catalysts: This molecule can serve as a building block for synthesizing more complex ligands or metal complexes. For instance, incorporating it into phosphine (B1218219) ligands for transition metal catalysis or as a component in metal-organic frameworks (MOFs) could yield catalysts with novel properties and applications. rsc.org

Integration of Advanced Computational and Experimental Approaches for Predictive Molecular Design

The synergy between computational chemistry and experimental synthesis offers a powerful paradigm for accelerating the discovery of new molecules and materials. chemrxiv.orgllnl.gov By employing quantum chemical calculations, such as Density Functional Theory (DFT), researchers can predict the structural, electronic, and reactive properties of this compound and its derivatives. tandfonline.commdpi.combiorxiv.org

Future directions in this area include:

Predictive Modeling for Catalyst Design: Using computational screening to design new boronic acid-based catalysts with enhanced activity and selectivity for specific reactions. rsc.org This involves modeling transition states and reaction pathways to identify key structural features for optimal performance. rsc.org

Machine Learning for Property Prediction: Developing machine learning models trained on experimental and computational data to rapidly predict the properties of novel fluorinated organoboron compounds. llnl.govresearchgate.net This could significantly reduce the time and resources required for materials discovery.

Understanding Non-covalent Interactions: Computationally modeling the subtle non-covalent interactions involving the fluorine atoms, which can play a crucial role in molecular recognition, crystal packing, and the stabilization of reaction intermediates.

| Computational Approach | Application in Boronic Acid Research | Potential Impact |

| Density Functional Theory (DFT) | Calculating pKa, reaction mechanisms, binding energies. mdpi.combiorxiv.org | Rational design of catalysts and sensors. |

| Molecular Dynamics (MD) | Simulating conformational behavior and interactions in solution. llnl.gov | Understanding solubility and aggregation. |

| Machine Learning (ML) | Predicting properties (e.g., reactivity, emission spectra). chemrxiv.orgresearchgate.net | High-throughput screening of virtual compound libraries. |

Exploration of Applications in Advanced Materials Science

The unique electronic properties imparted by the difluorophenyl group make this compound an attractive building block for advanced materials. nih.gov Its established use as a precursor in the synthesis of phosphorescent iridium (III) complexes for Organic Light-Emitting Diodes (OLEDs) highlights this potential. smolecule.com

Future research should extend beyond OLEDs to explore other areas of materials science:

Organic Electronics: Designing and synthesizing novel conjugated polymers and small molecules for applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). The fluorine substituents can help tune the HOMO/LUMO energy levels and influence molecular packing, which are critical for device performance. researchgate.net

Chemical Sensors: Developing chemosensors based on the boronic acid's ability to reversibly bind with diols, such as saccharides. The fluorine atoms can modulate the binding affinity and the photophysical response of the sensor molecule. smolecule.comnih.gov

Fluoropolymers: Investigating the incorporation of this moiety into fluorinated polymers to create materials with specialized properties, such as high thermal stability, chemical resistance, and unique optical or dielectric characteristics.

Q & A

Basic Questions

Q. What spectroscopic techniques are recommended for confirming the structure of (2,4-Difluorophenyl)methylboronic acid?

- Answer : Key techniques include B NMR (to confirm the boronic acid moiety), F NMR (to resolve fluorination patterns), and IR spectroscopy (to identify B–O vibrational modes). X-ray crystallography provides definitive solid-state structural data. Computational validation via DFT (e.g., B3LYP functional) enhances spectral assignments by predicting bond lengths and angles .

Q. What safety protocols should be followed when handling this compound?

- Answer : Use personal protective equipment (gloves, goggles) and work in a fume hood. Avoid inhalation or skin contact. First-aid measures include rinsing exposed areas with water for 15 minutes and seeking medical attention. Store under inert gas (argon) at 0–6°C to minimize hydrolysis .